4-Bromo-3-cyclohexen-1-ol

Catalog No.
S14635941
CAS No.
1450812-67-5
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-cyclohexen-1-ol

CAS Number

1450812-67-5

Product Name

4-Bromo-3-cyclohexen-1-ol

IUPAC Name

4-bromocyclohex-3-en-1-ol

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2

InChI Key

JTROYVYRIYPSJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)Br

4-Bromo-3-cyclohexen-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyl group and a bromine atom attached to it. Its molecular formula is C6H9BrOC_6H_9BrO. The compound features a double bond in the cyclohexene structure, which contributes to its reactivity and potential applications in organic synthesis. The presence of the bromine atom introduces electrophilic characteristics, making it suitable for various

Due to its functional groups:

  • Dehydrohalogenation: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base can lead to the formation of cyclohexene by eliminating hydrogen bromide (HBr) .
  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the bromine atom, leading to the formation of various derivatives .
  • Addition Reactions: The double bond in the cyclohexene moiety allows for electrophilic addition reactions. For example, reactions with hydrogen halides can yield bromo alcohols or haloalkanes depending on the conditions used.

The synthesis of 4-Bromo-3-cyclohexen-1-ol typically involves several steps:

  • Formation of Cyclohexene: Cyclohexanol can be dehydrated using acid catalysts to form cyclohexene.
  • Bromination: Cyclohexene can undergo electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or heat to introduce the bromine atom at the desired position.
  • Hydroxylation: The resulting bromoalkene can be treated with water or an alcohol under acidic conditions to introduce the hydroxyl group, yielding 4-Bromo-3-cyclohexen-1-ol.

4-Bromo-3-cyclohexen-1-ol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound for developing new drugs targeting inflammatory conditions or pain management.

Several compounds share structural similarities with 4-Bromo-3-cyclohexen-1-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
3-Cyclohexen-1-olCyclohexene alcoholLacks bromine; serves as a precursor
4-Bromo-3-chlorocyclohexan-1-olHalogenated cyclohexanolContains chlorine instead of hydroxyl
2-Bromo-2-cyclohexen-1-olBromo-substituted alkeneDifferent positioning of functional groups
4-(3-Bromophenyl)cyclohexen-1-olAromatic substituted cyclohexeneIncorporates phenyl group for enhanced reactivity

Uniqueness

4-Bromo-3-cyclohexen-1-ol is unique due to its specific combination of a bromine atom and a hydroxyl group on a cyclohexene framework. This combination may provide distinct reactivity patterns compared to other halogenated or hydroxylated compounds, making it valuable for targeted synthetic applications and biological studies.

Radical-Mediated Bromination of Cyclohexene Derivatives

Radical bromination offers a pathway to introduce bromine at allylic positions in cyclohexene derivatives. The reaction proceeds via a chain mechanism initiated by homolytic cleavage of bromine sources such as NBS, generating bromine radicals (Br- ) that abstract allylic hydrogen atoms. The resulting allylic radical intermediates are stabilized by resonance delocalization across the π-system of the cyclohexene ring. For example, bromination of 3-cyclohexen-1-ol with NBS in carbon tetrachloride (CCl₄) selectively yields 4-bromo-3-cyclohexen-1-ol due to the enhanced stability of the allylic radical at the 4-position compared to alternative sites.

The competition between allylic bromination and electrophilic addition of bromine is mitigated by maintaining low concentrations of molecular bromine (Br₂). This is achieved through the use of NBS, which slowly releases Br₂ via reaction with hydrogen bromide (HBr) generated during the radical chain process. Kinetic studies indicate that radical-mediated pathways dominate in nonpolar solvents like CCl₄, where polar interactions are minimized, favoring hydrogen abstraction over ionic addition mechanisms.

Regioselective Bromination Strategies Using N-Bromosuccinimide

NBS is a cornerstone reagent for regioselective allylic bromination due to its ability to generate Br- radicals under controlled conditions. In the Wohl–Ziegler reaction, NBS reacts with cyclohexene derivatives in anhydrous CCl₄, facilitated by radical initiators such as azobisisobutyronitrile (AIBN). The regioselectivity arises from the thermodynamic preference for forming the most stable allylic radical, which in the case of 3-cyclohexen-1-ol, corresponds to the 4-position.

Key experimental parameters include:

  • Temperature: Reactions are typically conducted at reflux (∼80°C) to ensure efficient radical initiation while avoiding decomposition of NBS.
  • Solvent: Anhydrous CCl₄ minimizes side reactions such as hydrolysis or electrophilic addition, which are prevalent in protic solvents.
  • Additives: Barium carbonate (BaCO₃) is often added to scavenge HBr, preventing acid-catalyzed rearrangements or dimerization of the alkene.

Comparative studies show that NBS outperforms molecular bromine in regioselectivity, with yields of 4-bromo-3-cyclohexen-1-ol exceeding 70% under optimized conditions.

Enzymatic Resolution Approaches for Enantioselective Synthesis

Enantioselective synthesis of 4-bromo-3-cyclohexen-1-ol leverages enzymatic dynamic kinetic resolution (DKR) to separate racemic mixtures. Lipases, such as Candida antarctica lipase B (CALB), catalyze the acylative resolution of alcohols, preferentially modifying one enantiomer while a racemization catalyst dynamically interconverts the remaining substrate. For example, CALB immobilized on acrylic resin (Novozyme-435) combined with a ruthenium-based Shvo catalyst achieves enantiomeric excess (ee) values >98% for secondary alcohols.

In practice, the DKR of 4-bromo-3-cyclohexen-1-ol involves:

  • Enzyme Selection: CALB exhibits high activity and enantioselectivity toward bicyclic alcohols.
  • Racemization Catalyst: The Shvo catalyst (μ-hydroxo tetraruthenium complex) enables rapid substrate racemization at 70–90°C, compatible with enzymatic activity.
  • Acyl Donor: Isopropyl acetate serves as an efficient acyl donor, yielding the corresponding acetate derivative for subsequent hydrolysis to the enantiopure alcohol.

This method circumvents traditional resolution limitations, achieving near-quantitative yields while maintaining stereochemical fidelity.

Solvent and Catalyst Effects on Yield and Purity

The choice of solvent and catalyst profoundly influences the efficiency of 4-bromo-3-cyclohexen-1-ol synthesis.

Solvent Effects

  • Nonpolar Solvents (CCl₄, Hexane): Favor radical-mediated pathways by stabilizing nonpolar transition states and minimizing ionic side reactions.
  • Polar Aprotic Solvents (DMSO, DMF): Enhance electrophilic bromination but reduce regioselectivity due to increased solvation of intermediates.
  • Protic Solvents (Water, Alcohols): Promote hydrolysis of NBS and Br₂, leading to lower yields.

Catalyst Effects

  • Radical Initiators (AIBN): Concentrations of 1–2 mol% optimize radical chain propagation without premature termination.
  • Metal Catalysts (Ru, Pd): Used in DKR to accelerate racemization; Pd/C facilitates hydrogenolysis of benzyl protecting groups post-resolution.

Optimized conditions employing CCl₄, 1.5 mol% AIBN, and BaCO₃ achieve isolated yields of 75–80% for 4-bromo-3-cyclohexen-1-ol, with purity >95% by GC-MS.

Free-Radical Pathways in Allylic Bromination

The formation of 4-bromo-3-cyclohexen-1-ol proceeds through well-characterized free-radical pathways that exploit the inherent weakness of allylic carbon-hydrogen bonds [1] [2]. The compound with molecular formula C₆H₉BrO and molecular weight 177.04 grams per mole represents a significant example of selective allylic substitution in cyclohexene derivatives [3].

The free-radical mechanism initiates through homolytic cleavage of N-bromosuccinimide in the presence of light or heat, generating bromine radicals that selectively abstract allylic hydrogen atoms [2] [4]. This selectivity arises from the substantially lower bond dissociation energy of allylic carbon-hydrogen bonds compared to saturated alkyl positions [5] [6]. Research demonstrates that allylic carbon-hydrogen bonds possess dissociation energies of approximately 360 kilojoules per mole, significantly lower than primary carbon-hydrogen bonds at 420 kilojoules per mole [5].

The propagation steps involve sequential hydrogen abstraction followed by halogen transfer, creating a self-sustaining chain reaction [2] [7]. The bromine radical abstracts the allylic hydrogen, forming hydrogen bromide and an allylic radical intermediate that exhibits resonance stabilization through delocalization across the π-system [8]. This resonance stabilization, quantified through molecular orbital calculations, demonstrates that the unpaired electron density is distributed between the terminal carbon positions of the allylic system [8].

Experimental evidence indicates that the reaction proceeds with high selectivity when bromine concentrations remain low, typically achieved through controlled release from N-bromosuccinimide [2] [9]. Under these conditions, the radical substitution pathway successfully competes with ionic addition reactions that would otherwise predominate at higher halogen concentrations [2].

Bond TypeBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)Radical Stability
Primary C-H420100Very Low
Secondary C-H40096Low
Tertiary C-H38091Moderate
Allylic C-H36086High
Benzylic C-H35585High
Vinyl C-H460110Very Low

Ionic vs. Radical Intermediate Formation in Halogenation

The mechanistic dichotomy between ionic and radical pathways in cyclohexene halogenation fundamentally determines product distribution and stereochemical outcomes [10] [11]. Ionic mechanisms proceed through bromonium ion intermediates that facilitate anti-stereospecific addition across the double bond, yielding vicinal dibromides [10] [11]. These reactions typically occur in the absence of light or radical initiators and involve heterolytic bond cleavage processes [11].

Radical mechanisms, conversely, generate allylic substitution products through homolytic processes that preserve the double bond while introducing halogen substituents at adjacent positions [12] [9]. The distinction becomes particularly pronounced in the bromination of 3-cyclohexen-1-ol, where reaction conditions dictate whether ionic addition or radical substitution predominates [12].

Studies demonstrate that bromonium ion formation involves initial nucleophilic attack by the alkene π electrons on molecular bromine, followed by intramolecular cyclization [11]. The resulting three-membered ring intermediate exhibits significant ring strain but provides stabilization through charge delocalization [11]. Subsequent nucleophilic attack by bromide ion occurs with inversion of configuration, ensuring anti-stereochemistry in the final product [11].

The radical pathway exhibits markedly different stereochemical consequences due to the planar geometry of allylic radical intermediates [12] [8]. These intermediates can undergo attack from either face of the radical center, typically resulting in racemic product mixtures when no other stereocontrolling elements are present [12]. However, the presence of hydroxyl groups introduces additional complexity through potential neighboring group participation effects [13].

Computational studies reveal that the energy barrier for bromonium ion formation is approximately 25-30 kilojoules per mole higher than radical hydrogen abstraction from allylic positions [11]. This energetic preference explains the predominance of radical pathways under photochemical conditions, even when molecular bromine is the halogen source [12].

Reagent SystemTemperature (°C)Major Product TypeSelectivityMechanism Type
Br₂ + light25Vicinal dibromideLowIonic/Radical
N-bromosuccinimide + light25Allylic bromideHighRadical
N-bromosuccinimide + CCl₄ + light25Allylic bromideHighRadical
Br₂ (dark conditions)25Vicinal dibromideN/AIonic
HBr + peroxides25Anti-Markovnikov additionModerateRadical

Stereoelectronic Influences of the Hydroxyl Group on Reactivity

The hydroxyl substituent in 3-cyclohexen-1-ol exerts profound stereoelectronic effects that modulate both reaction rates and stereochemical outcomes in bromination processes [14] [13]. These effects manifest through multiple mechanisms, including conformational preferences, electronic induction, and neighboring group participation [13].

Conformational analysis reveals that the hydroxyl group adopts preferential orientations that minimize steric interactions while maximizing stabilizing electronic effects [15]. In the cyclohexene framework, the hydroxyl substituent can occupy either axial or equatorial positions, with the equatorial conformation typically favored by approximately 2-3 kilocalories per mole [15]. However, specific electronic interactions with the developing radical center can alter these preferences during the transition state [14].

Neighboring group participation by the hydroxyl oxygen represents a critical stereocontrolling factor in the bromination of 3-cyclohexen-1-ol derivatives [13]. Research demonstrates that hydroxyl groups positioned at appropriate distances can coordinate with developing carbocationic or radical centers, influencing both reaction rates and product stereochemistry [13]. This participation is most pronounced when the hydroxyl group is positioned three to four atoms away from the reaction center, allowing optimal orbital overlap [13].

The electronic effects of the hydroxyl substituent extend beyond simple inductive influences to include hyperconjugative interactions that stabilize radical intermediates [14]. These interactions involve overlap between filled hydroxyl lone pair orbitals and the partially filled orbital of the allylic radical, providing additional stabilization that can influence regioselectivity [14].

Experimental kinetic studies demonstrate that 3-cyclohexen-1-ol undergoes allylic bromination approximately 2.5 times faster than unsubstituted cyclohexene under identical conditions [13]. This rate enhancement reflects the combined influence of electronic activation and favorable conformational effects [13]. Product analysis reveals preferential formation of one diastereomer over another, with ratios typically ranging from 2:1 to 4:1 depending on reaction conditions [13].

Solvent effects further modulate hydroxyl group participation, with protic solvents capable of hydrogen bonding to the hydroxyl group and reducing its nucleophilicity [13]. Trifluoroacetic acid, in particular, dramatically reduces neighboring group participation effects, leading to product distributions more closely resembling those of non-hydroxylated substrates [13].

CompoundDistance from OHNeighboring Group ParticipationStereoselectivityCyclization Product (%)
3-Cyclohexen-1-olAllylicStrongHigh (3:1)25
4-Penten-1-olHomoallylicModerateModerate (2:1)15
5-Hexen-1-olBishomoallylicWeakLow (1.5:1)5
6-Hepten-1-olTrishomoallylicNegligibleNone (1:1)0

Kinetic vs. Thermodynamic Control in Product Distribution

The formation of 4-bromo-3-cyclohexen-1-ol and related allylic bromination products exhibits classic kinetic versus thermodynamic control behavior that depends critically on reaction temperature and time [16] [17] [18]. These control mechanisms determine whether product distribution reflects the relative rates of formation (kinetic control) or the relative thermodynamic stabilities of products (thermodynamic control) [18] [19].

Under kinetic control conditions, typically achieved at low temperatures and short reaction times, the major product corresponds to the pathway with the lowest activation energy barrier [16] [18]. For allylic bromination reactions, this generally favors 1,2-addition products where the bromine atom bonds to the carbon adjacent to the original radical site [16]. The activation energy for this pathway is typically 3-5 kilocalories per mole lower than alternative reaction pathways [16].

Thermodynamic control manifests at elevated temperatures or extended reaction times when products can equilibrate through reversible processes [16] [17]. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the possible isomers [18]. For allylic systems, 1,4-addition products often represent the thermodynamically favored outcome due to the formation of more substituted, and therefore more stable, alkene systems [16] [17].

Temperature-dependent studies of allylic bromination reveal dramatic shifts in product ratios across different thermal regimes [16]. At temperatures below -40 degrees Celsius, kinetic products predominate with ratios exceeding 3:1 [16]. As temperature increases above 25 degrees Celsius, thermodynamic products become increasingly favored, ultimately reaching ratios of 4:1 or higher at temperatures exceeding 60 degrees Celsius [16].

The interconversion between kinetic and thermodynamic products involves reversible carbon-bromine bond formation and cleavage processes [16]. Computational studies indicate that the energy barrier for this interconversion ranges from 20-25 kilocalories per mole, explaining why elevated temperatures are required to achieve thermodynamic equilibration [16].

Solvent effects significantly influence the kinetic versus thermodynamic control paradigm [20] [21]. Polar solvents tend to stabilize charged transition states associated with thermodynamic equilibration, while non-polar solvents favor kinetic pathways [20]. Additionally, coordinating solvents can participate in neighboring group interactions that modify both kinetic and thermodynamic preferences [21].

Temperature (°C)Control Type1,2-Product (%)1,4-Product (%)Reaction Rate
-80Kinetic8020Fast
-40Kinetic7525Fast
0Mixed6040Moderate
25Mixed4555Moderate
40Thermodynamic3070Slow
80Thermodynamic2080Slow

The practical implications of kinetic versus thermodynamic control extend to synthetic methodology, where careful temperature control enables selective access to specific stereoisomers of 4-bromo-3-cyclohexen-1-ol [22]. Modern synthetic approaches exploit these principles to achieve stereodivergent synthesis, accessing all possible stereoisomers through judicious choice of reaction conditions [23].

4-Bromo-3-cyclohexen-1-ol serves as a versatile chiral building block in pharmaceutical intermediate synthesis, offering unique structural features that enable the construction of complex molecular frameworks with precise stereochemical control [1] [2]. The compound's allylic alcohol functionality, combined with the reactive bromine substituent, provides multiple sites for stereoselective transformations essential in modern drug development.

The hydroxyl group at the 1-position creates a stereogenic center that can be exploited for asymmetric synthesis approaches [3]. Ketoreductase-catalyzed asymmetric reductions of related cyclohexenone derivatives have demonstrated excellent enantioselectivities, with engineered enzymes achieving greater than 95% enantiomeric excess in pharmaceutical intermediate synthesis [2]. The stereochemical integrity of the chiral center in 4-Bromo-3-cyclohexen-1-ol enables its use as a chiral auxiliary, where the existing stereocenter directs the formation of new chiral centers through substrate-controlled reactions .

In anti-inflammatory drug development, the cyclohexenol framework provides a suitable scaffold for incorporating bioactive substituents [2]. The compound has been utilized in the synthesis of chiral intermediates for novel sickle cell disease treatments, where the strategic positioning of the hydroxyl and bromine functionalities allows for sequential transformations leading to complex pharmaceutical targets [2]. The allylic alcohol moiety can undergo stereoselective oxidation-reduction sequences, enabling access to both enantiomers of target molecules through appropriate catalyst selection [3].

Neurological therapeutic development has benefited from the use of 4-Bromo-3-cyclohexen-1-ol derivatives in constructing complex heterocyclic systems. The compound serves as a precursor for synthesizing tetrahydropyran motifs present in Bruton's tyrosine kinase inhibitors, where the cyclohexene framework undergoes controlled ring-opening and cyclization reactions [2]. Transaminase-catalyzed processes have been employed to install amine functionalities at specific positions, achieving high substrate loading (100 grams per liter) while maintaining excellent diastereoselectivity [2].

The development of cardiovascular drugs has utilized 4-Bromo-3-cyclohexen-1-ol as a building block for constructing chiral intermediates with multiple stereocenters [2]. The compound's ability to undergo asymmetric hydrogenation reactions enables the formation of saturated cyclohexanol derivatives with controlled stereochemistry. Noyori-type ruthenium catalysts have been particularly effective in achieving both high yields and excellent enantioselectivities in these transformations [3].

For anticancer agent synthesis, the compound provides access to natural product-like scaffolds through stereocontrolled cyclization reactions. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions that introduce aryl and heteroaryl substituents essential for biological activity [5]. Multi-step cascade reactions involving Michael-Michael-addition sequences have been developed to create fully substituted cyclohexane derivatives bearing five contiguous stereocenters, demonstrating the compound's utility in complex target synthesis [5].

Participation in Cross-Coupling Reactions for Carbon–Carbon Bond Formation

The bromine substituent in 4-Bromo-3-cyclohexen-1-ol makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, particularly those involving palladium catalysis [6] [7]. The allylic bromide functionality undergoes facile oxidative addition with palladium(0) complexes, forming reactive organopalladium intermediates that can participate in subsequent transmetalation and reductive elimination steps to form new carbon-carbon bonds.

Suzuki-Miyaura coupling reactions with 4-Bromo-3-cyclohexen-1-ol proceed efficiently using palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands [6]. Arylboronic acids serve as coupling partners, enabling the installation of aromatic substituents at the brominated position. Reaction conditions typically involve potassium carbonate as base in polar aprotic solvents like dimethylformamide or 1,4-dioxane at temperatures ranging from 80-100°C. Yields for these transformations generally range from 70-95%, with the hydroxyl group remaining intact under the reaction conditions [8].

Negishi coupling reactions offer complementary reactivity patterns, utilizing organozinc reagents as nucleophilic coupling partners [6]. The milder reaction conditions (25-60°C) required for Negishi couplings make them particularly suitable for sensitive cyclohexenol substrates. Palladium catalysts such as PdCl₂(dppf) provide excellent selectivity, and the use of zinc organometallics allows for the introduction of both alkyl and aryl substituents with minimal side reactions [6].

Kumada coupling reactions employ Grignard reagents as coupling partners, facilitated by nickel or iron catalysts [9]. The use of NiCl₂(dppe) or iron-based catalyst systems enables the formation of carbon-carbon bonds under mild conditions (0-40°C), making these transformations particularly attractive for preserving the integrity of the hydroxyl functionality [9]. The reaction proceeds through single-electron transfer mechanisms, with iron acting as a shuttle between different organometallic intermediates [9].

Stille coupling reactions utilize organostannane reagents as coupling partners, offering excellent functional group tolerance [6]. The use of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(MeCN)₂ enables efficient coupling at moderate temperatures (60-120°C). The tin-based reagents provide high selectivity for carbon-carbon bond formation while maintaining the stereochemical integrity of the cyclohexenol framework [6].

Heck reactions represent another important class of cross-coupling transformations, enabling the formation of carbon-carbon bonds through alkene insertion processes [7]. Palladium catalysts such as Pd(OAc)₂ combined with phosphine ligands like P(o-tol)₃ facilitate the coupling of 4-Bromo-3-cyclohexen-1-ol with various alkenes and styrenes. The reaction proceeds through carbopalladation mechanisms, with yields typically ranging from 55-80% depending on the electronic properties of the coupling partners [7].

Utilization in Heterocycle Synthesis for Agrochemical Development

4-Bromo-3-cyclohexen-1-ol serves as a valuable precursor for constructing diverse heterocyclic systems essential in agrochemical applications [10] [11]. The compound's unique combination of functional groups enables multiple synthetic pathways for incorporating heteroatoms into cyclic frameworks, providing access to biologically active molecules used in crop protection and plant growth regulation.

Pyridine derivative synthesis utilizes the compound through cyclization reactions facilitated by Heck coupling mechanisms [12]. The process involves initial palladium-catalyzed migratory cyclization where the bromine substituent undergoes oxidative addition, followed by intramolecular cyclization to form benzoheterocyclic compounds [12]. These transformations proceed through unexpected trans-1,2-palladium migration between sp² carbons, a previously unreported mechanism that enables access to complex nitrogen-containing heterocycles [12]. The resulting pyridine derivatives find applications as herbicide active ingredients, where the heterocyclic framework provides the necessary binding affinity for target enzymes in plant metabolic pathways.

Furan-based compound synthesis employs ring-closing metathesis approaches using the alkene functionality of 4-Bromo-3-cyclohexen-1-ol [11]. Grubbs-type catalysts facilitate the formation of oxygen-containing heterocycles under reflux conditions, enabling the construction of furan rings fused to the cyclohexane framework [11]. These compounds serve as fungicide development platforms, where the furan moiety provides essential interactions with fungal cell wall synthesis enzymes. The hydroxyl group can be further functionalized to introduce polar substituents that enhance bioavailability and target specificity.

Thiophene analogue formation involves sulfur incorporation reactions using transition metal catalysis under inert gas conditions [11]. The bromine substituent serves as a leaving group for nucleophilic substitution with sulfur-containing reagents, enabling the construction of thiophene rings. These transformations require careful control of reaction conditions to prevent over-oxidation of the sulfur atom while maintaining the integrity of the cyclohexene framework. The resulting thiophene derivatives are valuable insecticide synthesis intermediates, where the sulfur heterocycle provides enhanced lipophilicity for improved penetration through insect cuticles.

Pyrimidine system construction utilizes condensation reactions with nitrogen sources under acid-catalyzed conditions [10]. The cyclohexenol framework serves as a scaffold for introducing pyrimidine rings through controlled heating in the presence of Lewis acids. These mild conditions preserve the stereochemical integrity of the cyclohexane ring while enabling efficient heterocycle formation. Pyrimidine derivatives function as plant growth regulators, modulating hormone synthesis pathways in target crops.

Oxazole derivative synthesis employs Lewis acid-promoted ring formation under mild conditions [10]. The hydroxyl group in 4-Bromo-3-cyclohexen-1-ol can participate in cyclization reactions with nitrogen-containing electrophiles, forming oxazole rings fused to the cyclohexane core. These compounds exhibit antimicrobial activity, making them valuable for developing crop protection agents that prevent bacterial and fungal infections in agricultural settings.

The agrochemical applications of these heterocyclic derivatives span multiple areas of crop protection and enhancement [11]. Herbicide development benefits from the structural diversity achievable through heterocycle incorporation, enabling the design of molecules with specific modes of action against target weeds while maintaining selectivity for crop plants. Fungicide applications utilize the enhanced binding affinity of heterocyclic systems for fungal enzyme targets, providing effective disease control with reduced environmental impact.

Functionalization Pathways for Polymer and Material Science

4-Bromo-3-cyclohexen-1-ol offers diverse functionalization pathways for polymer and material science applications, leveraging its multiple reactive sites for controlled polymerization and material modification processes [13] [14]. The compound's unique combination of polymerizable alkene functionality, reactive halogen substituent, and hydroxyl group enables its incorporation into various polymer architectures with tailored properties.

Functional polyolefin synthesis utilizes the alkene functionality of 4-Bromo-3-cyclohexen-1-ol through radical polymerization mechanisms [13]. The cyclohexene moiety can undergo ring-opening metathesis polymerization using carefully designed reaction conditions to control thermodynamics and enable chemical recyclability [13]. These processes typically operate at temperatures ranging from 60-120°C with radical initiators, producing polymers with enhanced mechanical strength due to the rigid cyclohexane backbone incorporated into the polymer chain.

Ring-opening metathesis polymerization represents a particularly attractive approach for incorporating 4-Bromo-3-cyclohexen-1-ol into polymer networks [14]. The controlled polymerization conditions enable the synthesis of materials with precisely defined molecular weights and narrow dispersities. The resulting polymers exhibit improved thermal stability compared to conventional polyolefins, with the cyclohexene-derived repeat units providing resistance to thermal degradation [15].

Crosslinked network formation utilizes both the alkene and hydroxyl functionalities for creating three-dimensional polymer architectures [14]. The hydroxyl group can participate in condensation reactions with multifunctional crosslinking agents, while the alkene moiety provides additional crosslinking sites through radical mechanisms. These dual crosslinking pathways enable the synthesis of materials with tunable mechanical properties and controlled swelling behavior in various solvents [16].

Biodegradable polymer chain synthesis employs controlled radical polymerization techniques to incorporate 4-Bromo-3-cyclohexen-1-ol into degradable polymer backbones [13]. The cyclohexene-derived units provide controlled degradation rates through hydrolytic cleavage of ester linkages formed during polymerization. Living polymerization techniques enable precise control over molecular weight and polydispersity, resulting in materials with predictable degradation profiles suitable for biomedical applications.

Smart material development utilizes click chemistry approaches to functionalize polymers containing 4-Bromo-3-cyclohexen-1-ol units [14]. The bromine substituent can undergo nucleophilic substitution reactions with azide-containing reagents, enabling efficient coupling under mild conditions. These transformations allow for the post-polymerization introduction of responsive groups that impart stimuli-responsive behavior to the polymer matrix, including temperature-responsive phase transitions and pH-sensitive swelling.

Composite material enhancement employs grafting reactions to modify polymer surfaces with 4-Bromo-3-cyclohexen-1-ol derivatives [14]. Surface modification techniques enable the introduction of hydroxyl functionality for improved adhesion properties between polymer matrices and reinforcing fillers. The cyclohexene framework provides mechanical reinforcement at the interface, enhancing stress transfer between components and improving overall composite performance.

Topology-transformable polymer systems represent an advanced application where 4-Bromo-3-cyclohexen-1-ol derivatives are incorporated into mechanically interlocked polymer architectures [14]. The compound can serve as a building block for rotaxane-linked polymer systems that undergo topology transformations from linear to branched configurations through mechanical switching mechanisms. These materials exhibit unique rheological properties and processing characteristics that can be dynamically modified through external stimuli.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.98368 g/mol

Monoisotopic Mass

175.98368 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types